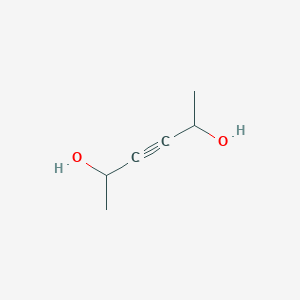

(R)-2-Amino-2-ethyloctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

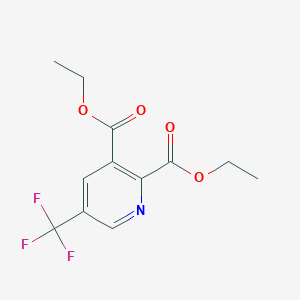

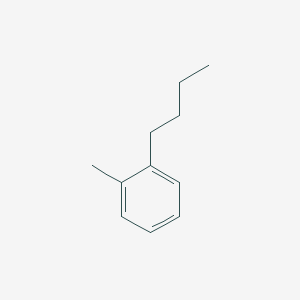

(R)-2-Amino-2-ethyloctanoic acid (AEO) is a non-proteinogenic amino acid that has been found to exhibit various biological activities. This amino acid is commonly used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products.

Scientific Research Applications

Biocatalytic Synthesis Approaches

Biocatalysis offers a sustainable route for synthesizing chiral amino acids, such as (R)-2-Amino-2-ethyloctanoic acid, utilizing enzymes like aldolases and transaminases. This approach enables the stereoselective synthesis of amino acids, demonstrating the potential for efficient and environmentally friendly production methods. For instance, the combination of aldolases and transaminases has been applied for the synthesis of various amino acids, showcasing the versatility and effectiveness of biocatalytic processes in generating chiral compounds (Hernández et al., 2017).

Pharmacological Potential

Research has identified the pharmacological significance of compounds structurally related to this compound. For example, lipoic acid analogs, incorporating amino acids with the carboxylic acid moiety of lipoic acid, have shown enhanced cytoprotective efficacy. This highlights the therapeutic potential of these analogs in treating conditions requiring antioxidant and cytoprotective activities (Kates et al., 2014).

Enzyme Inhibition Studies

Compounds with the N-C-P scaffold, resembling this compound analogs, have demonstrated inhibitory effects on various enzymes, including metalloproteases and other enzymes relevant to disease processes. This illustrates the potential of these compounds in developing new inhibitors for therapeutic applications, with a focus on diseases where enzyme regulation is a key factor (Mucha et al., 2011).

Chemical Synthesis and Resolution

The synthesis and resolution of amino acids and their derivatives are crucial for producing optically pure compounds. Techniques such as microwave irradiation have been employed for the rapid synthesis of flavor compounds like 4-Ethyloctanoic acid, demonstrating the effectiveness of advanced synthetic methods in producing high-value chemical products (Liu et al., 2010).

Mechanism of Action

properties

IUPAC Name |

(2R)-2-amino-2-ethyloctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@](CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437155 |

Source

|

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114781-18-9 |

Source

|

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.